3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride
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Overview
Description
3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO. It is known for its unique structural features, which include a trifluoroethoxy group attached to a phenacylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride typically involves the reaction of 3-(2,2,2-Trifluoroethoxy)benzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 3-(2,2,2-Trifluoroethoxy)benzaldehyde
- 3-(2,2,2-Trifluoroethoxy)phenol
Uniqueness
Compared to similar compounds, 3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride stands out due to its unique combination of a trifluoroethoxy group and a phenacylamine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11ClF3NO2 |
---|---|
Molecular Weight |
269.65 g/mol |
IUPAC Name |
2-amino-1-[3-(2,2,2-trifluoroethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)6-16-8-3-1-2-7(4-8)9(15)5-14;/h1-4H,5-6,14H2;1H |
InChI Key |
KEJUGUFUDOVIGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)C(=O)CN.Cl |
Origin of Product |
United States |
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